5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzofuran moiety, and a phenylcarbamoyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the benzofuran moiety: This step involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone in the presence of a catalyst.
Attachment of the phenylcarbamoyl group: This is usually done through the reaction of the benzofuran derivative with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylphenyl derivatives: These compounds share the hydroxyl and methyl substitution pattern on the phenyl ring.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Pyrazole derivatives: Compounds with the pyrazole ring structure.
Uniqueness
5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is unique due to the combination of these three distinct moieties in a single molecule
Properties
Molecular Formula |
C26H20N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-11-12-21(31)18(13-15)19-14-20(30-29-19)25(32)28-23-17-9-5-6-10-22(17)34-24(23)26(33)27-16-7-3-2-4-8-16/h2-14,31H,1H3,(H,27,33)(H,28,32)(H,29,30) |
InChI Key |
AMLXRKXQYIMTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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